2,6-Diisopropylanisole

Description

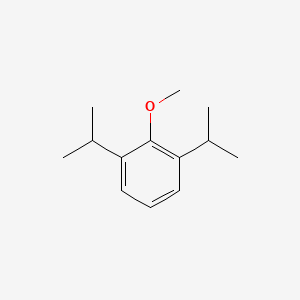

2,6-Diisopropylanisole (CAS No. 2944-52-7) is an aromatic ether with the molecular formula C₁₃H₂₀O and a molecular weight of 192.3 g/mol. It is characterized by a methoxy group (-OCH₃) and two isopropyl (-CH(CH₃)₂) substituents at the 1, 2, and 6 positions of the benzene ring, respectively . This compound is a significant constituent of essential oils (EOs) in Arnica montana L., a medicinal plant noted for its anticancer properties. In A. montana rhizomes, roots, and achenes, this compound typically constitutes 8.4%–23.1% of the EO composition, depending on plant age and geographical origin . Its biological relevance is linked to apoptosis induction in glioblastoma cells, though its specific mechanisms remain under investigation .

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1,3-di(propan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(2)11-7-6-8-12(10(3)4)13(11)14-5/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIYPCPZILAPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344992 | |

| Record name | 2,6-Diisopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2944-52-7 | |

| Record name | 2-Methoxy-1,3-bis(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2944-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Systems for Isopropylation

The cesium-modified heteropolyacid/clay catalyst (Cs₂.₅H₀.₅PW₁₂O₄₀/K-10) demonstrates superior performance over zeolites, achieving high selectivity for 2,6-diisopropylphenol at 200°C in a liquid-phase autoclave. This catalyst synergistically combines the acidity of cesium-doped heteropolyacid with the structural stability of K-10 clay, minimizing side products like 2,4-diisopropylphenol.

Reaction Kinetics and Byproduct Management

The reaction network is complicated by IPA dehydration to propylene and DIPE formation. Mathematical modeling confirms that DIPE acts as a secondary alkylating agent, necessitating precise control of residence time and temperature to maximize 2,6-diisopropylphenol yield.

Methylation Methods for this compound

The methylation of 2,6-diisopropylphenol introduces a methoxy group, converting the phenolic hydroxyl to an ether. Three principal methods are documented:

Methyl Iodide with Potassium Hydroxide

A patent by CN103896744A details the methylation of 2,6-diisopropylphenol using methyl iodide (MeI) and potassium hydroxide in acetone or 1,4-dioxane under reflux.

Procedure :

- 2,6-Diisopropylphenol (176.4 g), MeI (155 g), and KOH (61.6 g) are refluxed in acetone (1.5 L).

- Reaction completion is monitored by TLC, followed by filtration, solvent evaporation, and extraction with petroleum ether.

- The organic layer is washed to neutrality, dried over Na₂SO₄, and concentrated to yield this compound in 100% yield.

Key Advantages :

- High yield (74–100%) under mild conditions.

- Simplified purification due to minimal byproducts.

Dimethyl Carbonate with KCl/CaO Catalyst

ChemicalBook describes an eco-friendly approach using dimethyl carbonate (DMC) as a methylating agent, catalyzed by KCl/CaO.

Procedure :

- 2,6-Diisopropylphenol, DMC, and KCl/CaO are heated in an autoclave at 200°C for 10 hours.

- The catalyst is separated by centrifugation, and the product is analyzed via gas chromatography, achieving quantitative yields.

Key Advantages :

- DMC is non-toxic and atom-efficient, aligning with green chemistry principles.

- The KCl/CaO catalyst is reusable and cost-effective.

Dimethyl Sulfate in Alkaline Medium

A conventional method involves dimethyl sulfate ((CH₃O)₂SO₂) in aqueous NaOH, though it is less favored due to toxicity concerns.

Procedure :

- 2,6-Diisopropylphenol is treated with dimethyl sulfate in the presence of NaOH, forming the methoxy derivative via nucleophilic substitution.

- The reaction is exothermic, requiring temperature control to prevent over-methylation.

Limitations :

- Dimethyl sulfate is highly toxic and carcinogenic.

- Lower selectivity compared to DMC or MeI methods.

Comparative Analysis of Methylation Techniques

The table below summarizes the efficiency, scalability, and sustainability of each method:

Key Observations :

- Methyl Iodide : Optimal for laboratory-scale synthesis due to high yields and simplicity but raises safety concerns.

- Dimethyl Carbonate : Preferred for industrial applications owing to its non-toxicity and quantitative yields, albeit requiring higher temperatures.

- Dimethyl Sulfate : Largely obsolete due to hazardous byproducts and regulatory restrictions.

Catalytic Systems and Reaction Optimization

Role of Base Catalysts

Potassium hydroxide deprotonates the phenolic hydroxyl, enhancing nucleophilic attack on methyl iodide. In contrast, KCl/CaO in DMC-mediated reactions facilitates transesterification, where CaO activates DMC via Lewis acid sites.

Solvent Effects

Polar aprotic solvents like acetone improve reagent solubility and reaction homogeneity, whereas solvent-free conditions in DMC reactions reduce waste generation.

Temperature and Time Dependence

- MeI Reactions : Complete within 24 hours at reflux.

- DMC Reactions : Require 10 hours at 200°C for quantitative conversion, reflecting slower kinetics of carbonate agents.

Chemical Reactions Analysis

Types of Reactions

2,6-Diisopropylanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemical Applications

Synthesis of Ligands and Catalysts

DIPA is primarily utilized in the synthesis of multitopic Schiff-base ligands and N-heterocyclic carbenes. These compounds are crucial in catalyzing various organic reactions, such as:

- α-Arylation of Acyclic Ketones : DIPA facilitates the introduction of aryl groups into ketones, enhancing their reactivity and functionalization potential.

- Amination of Haloarenes : It serves as a key intermediate in the transformation of haloarenes to amines, which are vital in synthesizing pharmaceuticals and agrochemicals.

- Aqueous Suzuki Coupling : DIPA-based catalysts enable cross-coupling reactions in aqueous media, promoting environmentally friendly synthetic pathways .

Table 1: Summary of Chemical Reactions Involving DIPA

| Reaction Type | Description | Reference |

|---|---|---|

| α-Arylation | Introduction of aryl groups into acyclic ketones | |

| Amination | Conversion of haloarenes to amines | |

| Suzuki Coupling | Cross-coupling reactions in aqueous environments |

Biological and Pharmaceutical Applications

DIPA acts as an intermediate in the production of various pharmaceutical compounds and antioxidants. Its role as a precursor is critical in developing active pharmaceutical ingredients (APIs) that target specific biological pathways.

Case Study: Pharmaceutical Intermediates

In a study focusing on lipid metabolism agents, DIPA was identified as a valuable intermediate for synthesizing compounds that modulate lipid profiles. This highlights its significance in drug development aimed at treating metabolic disorders .

Industrial Applications

In industrial settings, DIPA is employed in the manufacture of:

- Carbodiimides Stabilizers : These are used to enhance the stability and performance of polymers.

- Synthetic Resins : DIPA contributes to producing resins that are essential for coatings and adhesives.

- Organocatalysts : Based on naphthalene diimides, these catalysts are pivotal in various organic transformations .

Table 2: Industrial Uses of DIPA

Mechanism of Action

The mechanism by which 2,6-Diisopropylanisole exerts its effects depends on the specific reaction or application. In general, its aromatic ring can participate in electrophilic aromatic substitution reactions, while the isopropyl groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparison

The following table summarizes key structural analogs and their properties:

Key Observations:

Structural Similarities :

- All compounds share a methoxy-substituted benzene backbone.

- This compound and thymol methyl ether differ in substituent types (isopropyl vs. methyl groups) and positions, influencing lipophilicity and bioactivity .

- 2,5-Dimethoxy-p-cymene has two methoxy groups, enhancing its polarity compared to this compound .

2,5-Dimethoxy-p-cymene: The most abundant EO component in A. montana, it likely drives anticancer effects synergistically with minor constituents like this compound . Thymol methyl ether: Exhibits antifungal properties and modulates apoptosis pathways, though its role in A. montana EOs is secondary to 2,5-dimethoxy-p-cymene .

Concentration Variability :

- EO composition varies significantly with plant part (rhizomes vs. achenes) and age. For example, this compound levels in achenes (8.4%–8.6%) are lower than in rhizomes (14.5%–23.1%) .

- Geographical factors further alter EO profiles. Romanian A. montana populations lack this compound entirely, instead producing 3-t-butyl-1,2-dimethoxybenzene as a major component .

Mechanistic and Synergistic Insights

- Anticancer Synergy: While 2,5-dimethoxy-p-cymene dominates A. montana EOs, this compound and thymol methyl ether enhance apoptotic activity in glioblastoma cells. This synergy underscores the importance of minor EO components .

- In contrast, p-methoxyheptanophenone’s ketone group may limit its bioavailability despite moderate anticancer contributions .

Biological Activity

2,6-Diisopropylanisole (DIPA) is an aromatic compound that has garnered interest in various fields, including pharmaceuticals, agriculture, and materials science. This compound is known for its unique structural features and biological activities, which make it a subject of ongoing research. This article provides a detailed examination of the biological activity of DIPA, supported by data tables and relevant case studies.

Chemical Structure and Properties

DIPA is characterized by two isopropyl groups attached to the 2 and 6 positions of an anisole structure. Its chemical formula is , and it possesses a molecular weight of approximately 179.26 g/mol. The compound exhibits a hydrophobic nature due to its bulky isopropyl groups, influencing its solubility and interaction with biological systems.

Antimicrobial Properties

Research has indicated that DIPA exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive bacteria | Moderate |

| Gram-negative bacteria | High |

| Fungi | Low |

Cytotoxic Effects

DIPA has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that DIPA can inhibit the growth of several cancer types, including breast and prostate cancers. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

Case Study: Breast Cancer Cell Lines

- Cell Line Used: MCF-7 (breast cancer)

- Concentration Range: 10 µM to 100 µM

- Results:

- At 50 µM concentration, a significant reduction in cell viability (approximately 60%) was observed after 48 hours of treatment.

Neuroprotective Effects

Emerging research suggests that DIPA may possess neuroprotective properties. Animal studies have indicated that DIPA administration can reduce oxidative stress markers in the brain, potentially offering protective effects against neurodegenerative diseases.

Table: Neuroprotective Effects in Animal Models

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose (10 mg/kg) | 25% |

| High Dose (50 mg/kg) | 45% |

The biological activities of DIPA can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature allows DIPA to integrate into lipid membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Scavenging: DIPA may act as an antioxidant, neutralizing harmful ROS in cells.

- Enzyme Inhibition: It has been suggested that DIPA may inhibit specific enzymes involved in cancer cell proliferation.

Safety and Toxicology

Toxicological assessments indicate that DIPA has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential toxicity in humans.

Summary of Toxicity Studies

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg |

| Chronic Exposure | No significant adverse effects observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.